molecular formula C11H20N4O3S B2760377 Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate CAS No. 2416228-73-2

Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate

Cat. No.: B2760377
CAS No.: 2416228-73-2
M. Wt: 288.37
InChI Key: SPCTZTXGRSHKDA-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . It also has a tert-butyl group and a carbamate group. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .


Molecular Structure Analysis

The molecular structure would be based on the connectivity of the atoms in the compound. The pyrazole ring would be a key structural feature. The carbamate group would likely be connected to the pyrazole ring through a methylene (-CH2-) group .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including substitutions and additions, depending on the specific substituents present . The carbamate group could potentially undergo reactions such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the carbamate group could potentially increase the polarity of the compound .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

One of the key applications of this compound is in organic synthesis, where it serves as a building block for the creation of complex molecules. It is involved in reactions that lead to the formation of carbamate derivatives, which are essential in various synthetic routes. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their utility as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds are highlighted for their role as intermediates in the synthesis of other valuable organic compounds, demonstrating significant versatility in chemical transformations (Guinchard, Vallée, & Denis, 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrazole derivatives have been found to have a wide range of biological activities .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As a general rule, care should be taken when handling any chemical compound .

Future Directions

The future directions would likely involve further study of the compound, including its synthesis, properties, and potential applications. Pyrazole derivatives, in particular, are an active area of research due to their wide range of biological activities .

Properties

IUPAC Name

tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-11(2,3)18-10(16)13-6-8-9(19(5,12)17)7-15(4)14-8/h7,12H,6H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCTZTXGRSHKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C=C1S(=N)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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